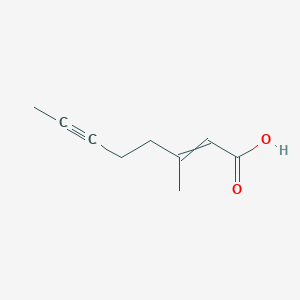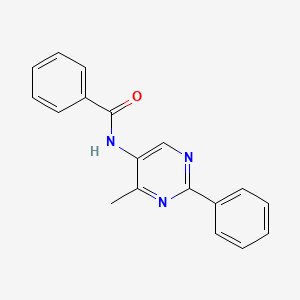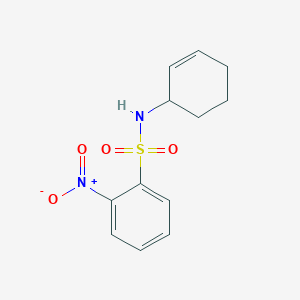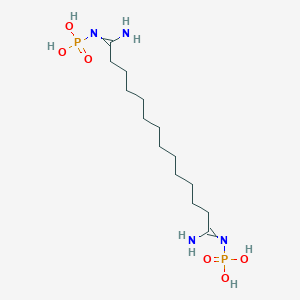![molecular formula C14H8ClF3N2O5 B12600763 5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide CAS No. 634902-70-8](/img/structure/B12600763.png)
5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide is a complex organic compound with a unique structure that includes a chloro, hydroxy, nitro, and trifluoromethoxy group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-5-chlorobenzohydrazide with 2-nitro-4-(trifluoromethoxy)benzaldehyde in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as methanol at room temperature for a specified duration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its functional groups. The nitro and trifluoromethoxy groups may play a role in modulating the compound’s activity by affecting its electronic properties and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-hydroxy-N-[2-methyl-4-(trifluoromethoxy)phenyl]benzamide
- 5-Chloro-2-hydroxy-N-[2-hydroxy-4-methoxybenzylidene]benzohydrazide
Uniqueness
5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
634902-70-8 |
|---|---|
Formule moléculaire |
C14H8ClF3N2O5 |
Poids moléculaire |
376.67 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H8ClF3N2O5/c15-7-1-4-12(21)9(5-7)13(22)19-10-3-2-8(25-14(16,17)18)6-11(10)20(23)24/h1-6,21H,(H,19,22) |
Clé InChI |
PFGKBZPYHJRCSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline](/img/structure/B12600684.png)


![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)

![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)







![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
